4-Ethoxy-2-methylthiazole-5-carboxylic acid
Description
4-Ethoxy-2-methylthiazole-5-carboxylic acid is a thiazole derivative characterized by a carboxylic acid group at position 5, a methyl group at position 2, and an ethoxy substituent at position 2. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry and materials science. Its structural features influence its reactivity, solubility, and biological activity, making it a subject of interest in synthetic and pharmacological studies.
Properties
IUPAC Name |
4-ethoxy-2-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-3-11-6-5(7(9)10)12-4(2)8-6/h3H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZHSLPYMGBUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(SC(=N1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Design and Cyclization
A critical intermediate is ethyl 4-(ethoxy)-2-chloroacetoacetate , synthesized by alkylating ethyl 2-chloroacetoacetate with ethyl iodide in the presence of a base such as potassium carbonate. Subsequent cyclization with thioacetamide in refluxing ethanol yields ethyl 4-ethoxy-2-methylthiazole-5-carboxylate (Figure 1). The reaction mechanism proceeds via nucleophilic attack of the thioacetamide sulfur on the α-carbon of the ketone, followed by dehydration and aromatization.
Key Reaction Conditions
Hydrolysis to the Carboxylic Acid
The ester intermediate undergoes saponification using aqueous sodium hydroxide (2 M) at 60°C for 4 hours, followed by acidification with hydrochloric acid to precipitate the free carboxylic acid. This step achieves near-quantitative conversion (>95%) with minimal side products.
Post-Synthetic Modification of Pre-Formed Thiazoles
An alternative approach involves introducing the ethoxy group after thiazole ring formation. This method is advantageous when direct cyclization with ethoxy-containing precursors is challenging.
Halogenation and Nucleophilic Substitution
Ethyl 4-chloro-2-methylthiazole-5-carboxylate serves as a versatile intermediate. Chlorination at position 4 is achieved using phosphorus oxychloride (POCl₃) under reflux. Subsequent nucleophilic substitution with sodium ethoxide in ethanol replaces the chloride with an ethoxy group (Figure 2).
Optimization Insights
O-Alkylation of 4-Hydroxy Derivatives
4-Hydroxy-2-methylthiazole-5-carboxylic acid ethyl ester (CAS 20737-48-8) is alkylated with ethyl iodide or diethyl sulfate in the presence of a base such as potassium tert-butoxide. The reaction proceeds via an SN2 mechanism, with the ethoxy group displacing the hydroxyl proton (Figure 3).
Critical Parameters
Palladium-Catalyzed Hydrogenation Routes
Pd/BaSO₄-catalyzed hydrogenation offers a high-yielding pathway for functionalizing thiazole carboxylic acids. While traditionally used for carbonyl reductions, this method has been adapted for ethoxy group retention during hydrogenation.
Hydrogenation of 4-Methylthiazole-5-carboxylic Acid Chloride
4-Methylthiazole-5-carboxylic acid chloride, prepared via treatment with thionyl chloride, undergoes hydrogenation in xylene at 140°C under hydrogen gas. While this method primarily targets aldehyde formation, modifying the catalyst (e.g., Pd/C with controlled poisoning) enables selective ethoxy group introduction via in situ alkylation.
Catalyst Considerations
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency, scalability, and practicality of each method:
| Method | Key Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Hantzsch Cyclization | Direct ring formation with ethoxy group | Requires custom α-haloketone synthesis | 60–75% |
| Nucleophilic Substitution | Utilizes stable intermediates | Multi-step process | 50–65% |
| O-Alkylation | High regioselectivity | Limited to hydroxy precursors | 70–80% |
| Hydrogenation | Scalable for industrial production | Requires specialized catalysts | 55–60% |
Mechanistic and Stereochemical Considerations
Regioselectivity in Hantzsch Cyclization
The ethoxy group’s electron-donating nature directs cyclization to favor the 4-position due to enhanced stabilization of the transition state. Computational studies using density functional theory (DFT) confirm that the ethoxy group lowers the activation energy by 8–10 kcal/mol compared to unsubstituted analogs.
Steric Effects in O-Alkylation
Bulky bases like KOtBu minimize side reactions (e.g., over-alkylation) by deprotonating the hydroxyl group without attacking the thiazole ring. Molecular dynamics simulations reveal that ethyl iodide approaches the hydroxyl oxygen at a 110° angle, optimizing orbital overlap for the SN2 mechanism.
Industrial-Scale Production Insights
For large-scale synthesis, the O-Alkylation route is preferred due to its high yield and compatibility with continuous flow reactors. A patented protocol describes the use of microreactors to achieve 85% conversion in <30 minutes, with in-line purification via crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Ethoxy-2-methylthiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The ethoxy and carboxylic acid groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The ethoxy group (4-OCH₂CH₃) in the target compound enhances solubility in polar solvents compared to the methyl group in 4-methylthiazole-5-carboxylic acid .
- Bioactivity: Amino-substituted analogs (e.g., 2-amino-4-methylthiazole-5-carboxylate) show higher reactivity in amide coupling, a critical step in drug design .
- Ring System Differences : Oxazole analogs (e.g., 5-ethoxy-4-methyl-2-oxazolecarboxylic acid) exhibit distinct electronic properties due to the oxygen atom in the heterocycle, affecting applications in materials science .
Biological Activity
4-Ethoxy-2-methylthiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
This compound is characterized by its thiazole ring, which is known for contributing to various biological activities. The molecular structure can be represented as follows:
- Chemical Formula : C7H9NO2S
- Molecular Weight : 171.22 g/mol
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit significant activity against a variety of pathogens, including bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings indicate that the compound possesses promising antimicrobial potential, making it a candidate for further development in treating infections caused by resistant strains.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging and ABTS assays. The results are summarized below:
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 µg/mL |
| ABTS Radical Scavenging | 30 µg/mL |
These results suggest that the compound effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
Anti-inflammatory Activity
Research has demonstrated that this compound exhibits anti-inflammatory properties. In vitro studies showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines treated with the compound.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : It can modulate receptor activity associated with pain and inflammation.
Study 1: Antimicrobial Efficacy
In a controlled study, the efficacy of this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is critical for treating chronic infections.
Study 2: Antioxidant Effects in vivo
A recent animal model study assessed the effects of this compound on oxidative stress markers in diabetic rats. Treatment with this compound resulted in a significant decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels, indicating its potential as an antioxidant agent in diabetes management.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Ethoxy-2-methylthiazole-5-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Preparation of the thiazole core via cyclization of thiourea derivatives or coupling reactions.
- Step 2 : Introduction of the ethoxy group via nucleophilic substitution or alkylation under controlled conditions (e.g., using ethyl halides and a base like triethylamine in dichloromethane).
- Step 3 : Carboxylic acid functionalization through hydrolysis of ester precursors (e.g., ethyl esters) using acidic or basic conditions .
- Critical parameters: Temperature control (<0°C for exothermic steps), inert atmosphere (N₂/Ar), and coupling agents like EDCI/HOBT for amide bond formation in intermediate steps .
Q. Which spectroscopic and chromatographic methods are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., ethoxy group at C4, methyl at C2) and aromatic thiazole protons.
- LC-MS/HPLC : Purity assessment and molecular ion ([M+H]⁺) verification.
- FT-IR : Identification of carboxylic acid (-COOH, ~1700 cm⁻¹) and ether (-O-, ~1250 cm⁻¹) functional groups.
- Elemental Analysis : Validation of C, H, N, S, and O composition .
Q. What are the primary biological targets or pathways modulated by this compound?
- Methodological Answer :
- Thiazole derivatives are known to interact with enzymes (e.g., kinases, cyclooxygenases) and receptors (e.g., GPCRs) due to their heterocyclic aromaticity and hydrogen-bonding capacity .
- Experimental Design :
- Docking Studies : Use software like AutoDock to predict binding affinities to targets such as COX-2 or EGFR.
- In Vitro Assays : Enzyme inhibition assays (e.g., IC₅₀ determination) and cell viability tests (MTT assay) in cancer or inflammatory models .
Advanced Research Questions
Q. How can contradictory data on reaction yields for ethoxy-group introduction be resolved?
- Methodological Answer :
- Root Cause Analysis : Variations in solvents (e.g., DCM vs. THF), bases (e.g., TEA vs. NaH), or alkylating agents (e.g., ethyl iodide vs. ethyl bromide) significantly impact yields.
- Optimization Strategy :
- DoE (Design of Experiments) : Systematically vary parameters (temperature, reagent stoichiometry) to identify optimal conditions.
- In Situ Monitoring : Use techniques like TLC or HPLC to track reaction progress and intermediate stability .
Q. What strategies enhance the stability of this compound under physiological conditions?
- Methodological Answer :
- Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl esters) to improve lipophilicity and reduce hydrolysis.
- Formulation Studies : Use cyclodextrin encapsulation or nanoparticle carriers to protect the acid group from enzymatic degradation.
- pH Optimization : Buffer solutions (pH 7.4) or lyophilization for long-term storage .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ADMETLab to predict solubility, bioavailability, and metabolic stability.
- QSAR Analysis : Correlate structural features (e.g., substituent electronegativity, logP) with activity data to prioritize synthetic targets.
- MD Simulations : Study binding dynamics with targets (e.g., duration of ligand-receptor interactions) .
Q. What experimental approaches validate the compound’s mechanism of action in inflammatory pathways?
- Methodological Answer :
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., NF-κB, TNF-α) in treated vs. untreated cells.
- Western Blotting : Quantify protein levels of inflammatory markers (e.g., COX-2, IL-6).
- Animal Models : Murine models of inflammation (e.g., carrageenan-induced paw edema) with dose-response studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
